molecular formula C15H18N2O5 B1598430 Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate CAS No. 879450-95-0

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1598430
M. Wt: 306.31 g/mol
InChI Key: MBXUOLZJTSBTPJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 885949-64-4 . It has a molecular weight of 306.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate is 1S/C15H18N2O5/c1-2-22-15 (19)12-5-7-16 (8-6-12)13-4-3-11 (10-18)9-14 (13)17 (20)21/h3-4,9-10,12H,2,5-8H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate is a solid compound . It has a molecular weight of 306.32 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Piperidine Derivatives

    • Field : Pharmaceutical Industry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Piperidine Derivatives in Drug Design
    • Field : Medicinal Chemistry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • Method : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
    • Results : The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered .
  • Piperidine Derivatives in Proteomics Research
    • Field : Proteomics
    • Application : Piperidine derivatives, including “Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate”, can be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes obtained would also depend on the specific research context .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)11-5-7-16(8-6-11)14-4-3-13(17(20)21)9-12(14)10-18/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXUOLZJTSBTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407200
Record name ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate

CAS RN

879450-95-0
Record name ethyl 1-(2-formyl-4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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